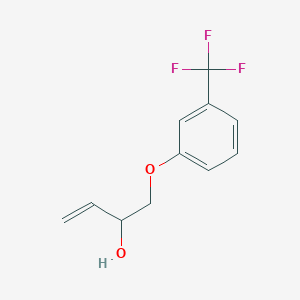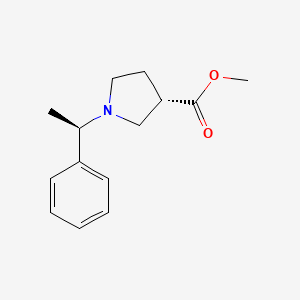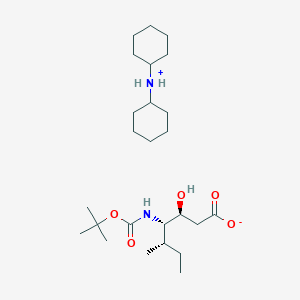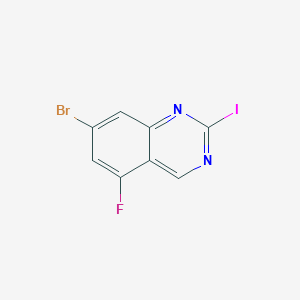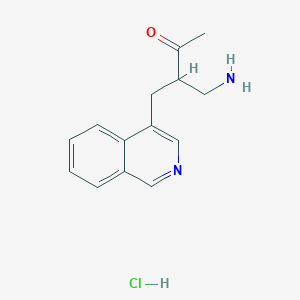
4-Amino-3-(isoquinolin-4-ylmethyl)butan-2-onehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(isoquinolin-4-ylmethyl)butan-2-one hydrochloride typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of transition-metal-free synthesis, where arynes react with oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This method is efficient and can be scaled up for larger production .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the product .
化学反应分析
Types of Reactions
4-Amino-3-(isoquinolin-4-ylmethyl)butan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction may produce amine derivatives .
科学研究应用
4-Amino-3-(isoquinolin-4-ylmethyl)butan-2-one hydrochloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-Amino-3-(isoquinolin-4-ylmethyl)butan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The isoquinoline moiety in the compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride
- 4-{[(isoquinolin-5-yl)methyl]amino}butan-1-ol
Uniqueness
4-Amino-3-(isoquinolin-4-ylmethyl)butan-2-one hydrochloride is unique due to its specific structure, which includes an isoquinoline moiety and a butan-2-one group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds . For example, its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
属性
分子式 |
C14H17ClN2O |
|---|---|
分子量 |
264.75 g/mol |
IUPAC 名称 |
3-(aminomethyl)-4-isoquinolin-4-ylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C14H16N2O.ClH/c1-10(17)12(7-15)6-13-9-16-8-11-4-2-3-5-14(11)13;/h2-5,8-9,12H,6-7,15H2,1H3;1H |
InChI 键 |
LZCAJSORCRIZFE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(CC1=CN=CC2=CC=CC=C21)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243080.png)
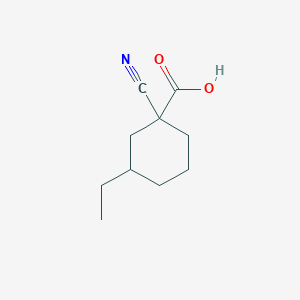
![1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15243082.png)

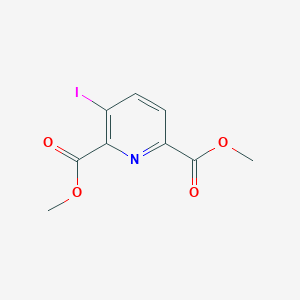
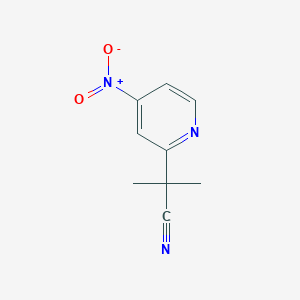

![N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15243107.png)
![Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15243109.png)

